Comprehensive Spectroscopic Characterization of 2-Ethenyl-3-fluoro-N-methylaniline: A Senior Scientist’s Guide to NMR, IR, and MS Analysis
Comprehensive Spectroscopic Characterization of 2-Ethenyl-3-fluoro-N-methylaniline: A Senior Scientist’s Guide to NMR, IR, and MS Analysis
Executive Summary
2-Ethenyl-3-fluoro-N-methylaniline (CAS: 210536-39-3) is a highly functionalized aromatic amine characterized by a secondary N-methyl group, a reactive ethenyl (vinyl) substituent at the ortho position, and a highly electronegative fluorine atom at the meta position. This unique structural motif makes it a critical synthon in advanced organic synthesis, particularly in the development of fluorinated pharmaceuticals and functional materials via transition-metal-catalyzed cross-coupling reactions[1].
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the spectroscopic behaviors of this molecule. By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), we establish a self-validating analytical matrix that ensures absolute structural confidence.
Structural Dynamics & Analytical Strategy
The analytical complexity of 2-Ethenyl-3-fluoro-N-methylaniline arises from its overlapping spin systems. The 100% natural abundance and spin-½ nature of the ¹⁹F nucleus introduce profound scalar coupling networks across both the ¹H and ¹³C spectra. To unambiguously assign this structure, an orthogonal workflow must be employed.
Fig 1: Orthogonal spectroscopic workflow for the structural validation of the target analyte.
Standardized Experimental Protocols
To ensure reproducibility and high-fidelity data, the following protocols must be strictly adhered to. Each step is engineered to mitigate specific analytical artifacts.
Protocol A: High-Resolution NMR Acquisition
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Sample Dissolution : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
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Causality: CDCl₃ is specifically chosen because it lacks exchangeable deuterons. Solvents like CD₃OD or D₂O would induce rapid H/D exchange at the secondary amine, completely suppressing the diagnostic N-H signal.
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Filtration : Pass the solution through a glass-wool plug into a 5 mm precision NMR tube.
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Causality: Removing microscopic paramagnetic particulates ensures optimal magnetic field homogeneity, preventing artificial line broadening and preserving the fine J-coupling structures.
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Shimming & Acquisition : Perform automated tuning, matching, and rigorous Z-axis gradient shimming. Acquire ¹H (16 scans), ¹³C{¹H} (512 scans with WALTZ-16 decoupling), and ¹⁹F (32 scans) spectra.
Protocol B: ATR-FTIR Spectroscopy
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Background Calibration : Clean the diamond Attenuated Total Reflectance (ATR) crystal with anhydrous isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
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Causality: Real-time atmospheric compensation is required to subtract ambient CO₂ and water vapor, which can mask critical C-H and N-H stretching frequencies.
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Sample Application : Apply 2 µL of the neat liquid sample directly onto the ATR crystal, ensuring complete sensor coverage, and execute the scan.
Protocol C: GC-EI-MS Analysis
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Preparation : Dilute the sample to 100 ppm in GC-grade dichloromethane.
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Chromatography : Inject 1 µL (split ratio 1:50) onto an HP-5MS capillary column. Ramp from 50°C to 280°C at 15°C/min.
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Ionization : Subject the eluent to Electron Ionization (EI) at 70 eV.
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Causality: The standardized 70 eV energy regime ensures that the resulting fragmentation pattern can be directly cross-referenced against established spectral libraries.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this compound is defined by the interplay between the nitrogen lone pair, the conjugated vinyl system, and the highly electronegative fluorine atom.
¹H NMR Analysis
The N-methyl protons resonate as a distinct singlet at 2.85 ppm, while the secondary amine N-H proton appears as a broad singlet near 3.83 ppm[2]. The broadening of the N-H peak is a direct consequence of the quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1). The aromatic region (6.32 - 7.18 ppm) is highly complex due to scalar coupling between the ring protons and the ¹⁹F nucleus[2].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |
|---|---|---|---|---|
| N-CH₃ | 2.85 | Singlet | 3H | Deshielded by the adjacent electronegative nitrogen[2]. |
| N-H | 3.83 | Broad Singlet | 1H | Broadened by ¹⁴N quadrupolar relaxation[2]. |
| =CH₂ (trans) | ~5.40 | dd | 1H | Trans coupling to internal vinyl proton (J ≈ 17 Hz). |
| =CH₂ (cis) | ~5.70 | dd | 1H | Cis coupling to internal vinyl proton (J ≈ 11 Hz). |
| Aromatic H | 6.32 - 6.46 | Multiplet | 2H | Complex splitting due to H-F and H-H scalar coupling[2]. |
| -CH= (vinyl) | ~6.80 | dd | 1H | Internal vinyl proton, coupled to terminal CH₂. |
| Aromatic H | 7.12 - 7.18 | Multiplet | 1H | Deshielded aromatic proton adjacent to fluorine[2]. |
¹³C and ¹⁹F NMR Analysis
The ¹³C spectrum is the definitive proof of the fluorinated ring. The carbon directly bonded to the fluorine (C3) exhibits a massive one-bond coupling constant (¹JCF ≈ 245 Hz) at roughly 164.3 ppm[2]. The adjacent ortho-carbons (C2 and C4) exhibit two-bond couplings (²JCF ≈ 21 Hz).
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Assignment |
|---|---|---|---|---|
| N-CH₃ | 31.1 | Singlet | - | Aliphatic N-methyl carbon[2]. |
| =CH₂ | ~115.0 | Singlet | - | Terminal vinyl carbon. |
| -CH= | ~130.0 | Singlet | - | Internal vinyl carbon. |
| Ar-C3 | 164.3 | Doublet | ~245 (¹JCF) | Ipso-carbon directly attached to Fluorine[2]. |
| Ar-C2/C4 | 104.3 - 108.9 | Doublet | ~21 (²JCF) | Ortho-carbons exhibiting two-bond C-F coupling[2]. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy provides rapid, orthogonal validation of the functional groups identified in the NMR data. The presence of the secondary amine is confirmed by a sharp, weak N-H stretching band near 3400 cm⁻¹[3]. The ethenyl group is validated by the C=C stretch at 1630 cm⁻¹, while the highly polar C-F bond generates a dominant, broad absorption band between 1150 and 1250 cm⁻¹[3].
Table 3: FT-IR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Significance |
|---|---|---|---|
| ~3400 | Weak, Sharp | N-H Stretch | Confirms the secondary amine functionality[3]. |
| ~3050 | Medium | C-H Stretch (sp²) | Indicates aromatic and vinyl alkene protons. |
| ~2930 | Medium | C-H Stretch (sp³) | Confirms the presence of the aliphatic N-methyl group. |
| ~1630 | Strong | C=C Stretch | Characteristic of the ethenyl (vinyl) double bond. |
| ~1150 - 1250 | Strong, Broad | C-F Stretch | Diagnostic for the fluorinated aromatic ring[3]. |
Mass Spectrometry (MS) & Fragmentation Kinetics
Under 70 eV Electron Ionization, 2-Ethenyl-3-fluoro-N-methylaniline yields a distinct molecular ion [M]⁺• at m/z 151. The fragmentation kinetics are driven by the stability of the resulting radical cations. The primary pathways involve the alpha-cleavage of the N-methyl group, the ejection of the fluorine radical, and the cleavage of the vinyl substituent.
Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Table 4: MS Fragmentation Peaks
| m/z Ratio | Ion Type | Relative Abundance | Fragmentation Mechanism |
|---|---|---|---|
| 151 | [M]⁺• | High | Intact molecular ion confirming the exact mass. |
| 136 | [M - CH₃]⁺ | Medium | Alpha-cleavage loss of the N-methyl radical. |
| 132 | [M - F]⁺ | Low/Medium | Ejection of the fluorine radical from the aromatic ring. |
| 124 | [M - C₂H₃]⁺ | High | Cleavage of the ethenyl (vinyl) group. |
Conclusion
The structural elucidation of 2-Ethenyl-3-fluoro-N-methylaniline requires a rigorous, multi-modal approach. By leveraging the specific scalar coupling constants in NMR, the distinct vibrational frequencies in FT-IR, and the predictable fragmentation kinetics in MS, researchers can establish a self-validating dataset. This orthogonal methodology ensures absolute structural integrity before deploying this compound in sensitive downstream pharmaceutical or materials science applications.
References
- Title: Buy 2-Ethenyl-3-fluoro-N-methylaniline (EVT-14083874)
- Title: Ru(II)
- Title: Vibrational Spectra and Theoretical Calculations of cis- and trans-3-Fluoro-N-methylaniline in the Neutral (S0) and Cationic (D0)
